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cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Catalog No.
S1924244
CAS No.
733740-12-0
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic ac...

CAS Number

733740-12-0

Product Name

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

IUPAC Name

(1S,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

HGHVZZVSKMIYNN-OLZOCXBDSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is an organic molecule with the chemical formula C15H18O3 and CAS number 733740-12-0. Limited information is currently available regarding its origin or specific significance in scientific research. However, its structure suggests potential applications in areas like medicinal chemistry or materials science [].


Molecular Structure Analysis

The key features of the molecule include:

  • Cyclopentane ring: A five-membered ring of carbon atoms.
  • Carboxylic acid group (COOH): Responsible for the acidic properties of the molecule.
  • Ethylbenzoyl group (C6H5COCH2CH3): Derived from benzoic acid (C6H5COOH) with an additional ethyl group (CH2CH3) attached to the carbonyl carbon. The "cis" prefix indicates a specific geometric arrangement around the carbon-carbon bond linking the cyclopentane ring to the benzoyl group (more details in a later section).

Chemical Reactions Analysis

  • Esterification: Reaction with an alcohol (ROH) in the presence of an acid catalyst to form an ester (RCOOR').
  • Decarboxylation: Removal of the CO2 group under specific conditions, potentially leading to a ketone or a hydrocarbon derivative [].
  • Hydrolysis: Reaction with water to break the amide bond between the cyclopentane ring and the benzoyl group [].
  • Chemical Databases

    Searches of scientific databases like PubChem [] and Sigma-Aldrich [] primarily focus on the compound's identity, structure, and basic properties like molecular weight. These resources do not mention any established research applications.

  • Limited Commercial Availability

    Suppliers like Sigma-Aldrich and CymitQuimica [] list the compound but do not provide any details on its use in research.

Future Research Potential:

Despite the lack of current research, the structure of cis-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid offers interesting possibilities for further scientific exploration.

  • The molecule combines a cyclopentane ring with a carboxylic acid group and a substituted benzoyl moiety. These functional groups are commonly found in various bioactive molecules, suggesting potential for development in medicinal chemistry.

  • The "cis" prefix indicates a specific spatial arrangement within the molecule. This chirality can be crucial for biological activity, and researchers might investigate the compound's potential as a chiral ligand in asymmetric catalysis.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Wikipedia

(1R,2S)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Dates

Last modified: 08-16-2023

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